Cas no 7702-38-7 (N-(4-Bromophenyl)benzamide)

N-(4-Bromophenyl)benzamide structure
N-(4-Bromophenyl)benzamide structure
Nome del prodotto:N-(4-Bromophenyl)benzamide
Numero CAS:7702-38-7
MF:C13H10BrNO
MW:276.12860250473
MDL:MFCD00017812
CID:983122
PubChem ID:101357

N-(4-Bromophenyl)benzamide Proprietà chimiche e fisiche

Nomi e identificatori

    • N-(4-bromophenyl)benzamide
    • N-(4-Bromo-phenyl)-benzamide
    • Nsc408048
    • (4-Benzyl-piperazin-1-yl)-phenyl-methanone
    • 1-Benzoyl-4-benzyl-piperazin
    • 1-benzoyl-4-benzyl-piperazine
    • 4-benzylpiperazinylphenylketone
    • 4-bromoaniline benzoate
    • N-(4-bromophenyl)-benzamide
    • N-(p-Bromophenyl)benzamide
    • N-benzoyl-4-benzylpiperazine
    • N-benzoyl-4-bromoaniline
    • N-Benzyl N'-benzoylpiperazine
    • Piperazine,1-benzoyl-4-benzyl
    • piperazine,a18
    • NSC 408048
    • CS-0194269
    • Z27786895
    • DTXSID80227834
    • NSC-408048
    • N-Benzoyl-p-bromanilin
    • Cambridge id 5172521
    • AI3-30012
    • Benzanilide, 4'-bromo-
    • A865371
    • 4-12-00-01507 (Beilstein Handbook Reference)
    • MFCD00017812
    • N-(4-Bromo-phenyl)benzamide
    • BRN 2104886
    • AKOS000201731
    • Benzamide, N-(4-bromophenyl)-
    • CHEMBL2234181
    • SCHEMBL1965784
    • EN300-15538
    • SR-01000197536
    • N-Benzoyl derivative of p-bromoaniline
    • 7702-38-7
    • AMY39851
    • 5172-52-1
    • SR-01000197536-1
    • DB-096492
    • STK009326
    • HS-3048
    • N-(4-Bromophenyl)benzamide
    • MDL: MFCD00017812
    • Inchi: InChI=1S/C13H10BrNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)
    • Chiave InChI: RAVWHRINPHQUMU-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br

Proprietà calcolate

  • Massa esatta: 274.99500
  • Massa monoisotopica: 274.99458g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 2
  • Complessità: 230
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.3
  • Superficie polare topologica: 29.1Ų

Proprietà sperimentali

  • Densità: 1.496±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 206-208 ºC
  • Solubilità: Quasi insolubile (0,013 g/l) (25°C),
  • PSA: 29.10000
  • LogP: 3.77440

N-(4-Bromophenyl)benzamide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D514510-1g
N-(4-Bromo-phenyl)-benzamide
7702-38-7 95%
1g
$580 2024-05-24
abcr
AB517018-1 g
N-(4-Bromophenyl)benzamide
7702-38-7
1g
€428.90 2022-08-31
Enamine
EN300-15538-0.1g
N-(4-bromophenyl)benzamide
7702-38-7 95.0%
0.1g
$111.0 2025-03-21
Fluorochem
060781-1g
N-(4-Bromo-phenyl)-benzamide
7702-38-7
1g
£281.00 2022-03-01
Enamine
EN300-15538-50mg
N-(4-bromophenyl)benzamide
7702-38-7 95.0%
50mg
$75.0 2023-09-25
Enamine
EN300-15538-500mg
N-(4-bromophenyl)benzamide
7702-38-7 95.0%
500mg
$250.0 2023-09-25
A2B Chem LLC
AC68529-1g
N-(4-Bromophenyl)benzamide
7702-38-7 98%
1g
$15.00 2024-04-19
A2B Chem LLC
AC68529-250mg
N-(4-Bromophenyl)benzamide
7702-38-7 98%
250mg
$10.00 2024-04-19
Aaron
AR005S1P-1g
N-(4-BROMOPHENYL)BENZAMIDE
7702-38-7 95%
1g
$465.00 2023-12-13
1PlusChem
1P005RTD-2.5g
N-(4-BROMOPHENYL)BENZAMIDE
7702-38-7 95%
2.5g
$841.00 2023-12-16
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:7702-38-7)N-(4-Bromophenyl)benzamide
A865371
Purezza:99%
Quantità:1g
Prezzo ($):288.0